1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid
Overview
Description
1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid is a complex organic compound that features a naphthalene ring system fused with a piperidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a piperidine derivative under controlled conditions . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can participate in redox reactions, which may disrupt cellular processes in microorganisms, leading to its antibacterial and antifungal effects . Additionally, its structural features allow it to interact with various enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:
1,4-Dioxo-1,4-dihydro-2-naphthalenyl acetate: This compound shares the naphthalene ring system but differs in its functional groups.
2-[(3-Methyl-1,4-dioxo-1,4-dihydro-2-naphthalenyl)sulfanyl]propanoic acid: Another related compound with a different substituent on the naphthalene ring. The uniqueness of this compound lies in its combination of the naphthalene ring with the piperidine carboxylic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,4-dioxonaphthalen-2-yl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14-9-13(15(19)12-4-2-1-3-11(12)14)17-7-5-10(6-8-17)16(20)21/h1-4,9-10H,5-8H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERXUXFPAAUNAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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